Home > Products > Screening Compounds P92737 > N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide
N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide -

N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide

Catalog Number: EVT-4674672
CAS Number:
Molecular Formula: C22H27N3O5S
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

Compound Description: This compound is a potent, orally active leukotriene receptor antagonist. It exhibits a high binding affinity for the LTD4 receptor in guinea pig lung membranes (Ki = 0.42 nM) and potent antagonist activity against LTE4 in guinea pig trachea (pKB = 10.13 ± 0.14). It also shows good oral bioavailability in guinea pigs, effectively inhibiting LTD4-induced bronchoconstriction (oral ED50 of 1.14 μmol/kg). The compound demonstrates selectivity for leukotriene receptors based on its activity profile across various functional assays. []

Relevance: ZENECA ZD3523 shares several key structural features with N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide. Both compounds contain a central benzamide core and a sulfonamide group. The presence of these pharmacophores suggests potential shared chemical and biological properties, although their specific activities may differ due to variations in the substituents. []

2. SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride] [, ]

Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. It displays high affinity for the B1 receptor in human fibroblast MRC5 cells (Ki = 0.48 nM) and recombinant human B1 receptors expressed in human embryonic kidney cells (Ki = 0.73 nM). SSR240612 exhibits 500- to 1000-fold selectivity for the B1 receptor over the B2 receptor. It effectively inhibits des-Arg9-BK-induced paw edema in mice and capsaicin-induced ear edema in mice. It also reduces tissue destruction and neutrophil accumulation in rats following splanchnic artery occlusion/reperfusion. Further, SSR240612 inhibits thermal hyperalgesia induced by UV irradiation and the late phase of the nociceptive response to formalin in rats. [, ]

Relevance: While SSR240612 is structurally more complex, it shares the critical N-isopropyl-N-methylpropanamide motif with N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide. The presence of this common structural element highlights a potential connection in their pharmacological properties, particularly relating to their interaction with biological targets. [, ]

3. N(1-ethyl-2-pyrrolidyl-methyl)2-methoxy-4-iodo-125I-5-ethyl sulfonyl benzamide []

Compound Description: This compound is a radioligand for the radioimmunoassay of sulpiride-related compounds. It is a potent biological analog of sulpiride and is radiolabeled with iodine-125 to achieve a high specific radioactivity. []

Relevance: This radioligand shares the benzamide core and the sulfonamide group with N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide. The structural similarity, particularly the 2-methoxy-5-ethyl sulfonyl benzamide motif, places these compounds within the same chemical class, suggesting potential similarities in their binding interactions and pharmacological profiles. []

4. 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) []

Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity identified during oxidative stress degradation studies of Venetoclax, a potent BCL-2 inhibitor used for treating blood cancers. []

Relevance: Both VNO and N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide share a sulfonamide functional group. While the overall structures differ significantly, the presence of this shared pharmacophore suggests a potential relationship in their chemical reactivity, particularly in the context of oxidative transformations. []

5. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA) []

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential impurity identified during oxidative stress degradation of Venetoclax. It forms from VNO via [, ] Meisenheimer rearrangement. []

Relevance: Similar to VNO, VHA shares the sulfonamide functional group with N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide. Despite the structural differences, the presence of this shared pharmacophore highlights a potential connection in their chemical reactivity and susceptibility to certain types of chemical transformations. []

6. (R)-N-(4-amino-1-(4-(tert-butyl)phenyl)-4-oxobutan-2-yl)-5-(N-isopropyl-N-methylsulfamoyl)-2-((4-methoxyphenyl)thio)benzamide (Cmpd-6) []

Compound Description: Cmpd-6 is the first identified small-molecule positive allosteric modulator (PAM) of the β2-adrenoceptor (β2AR). It displays low micromolar affinity for the agonist-occupied β2AR and exhibits positive cooperativity with orthosteric agonists. This leads to enhanced agonist binding to the receptor and stabilization of its active state. Cmpd-6 also cooperates with G protein and β-arrestin1 to stabilize high-affinity, agonist-bound active states of the β2AR and potentiates downstream cAMP production and receptor recruitment of β-arrestin2. []

Relevance: Cmpd-6 and N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide share the N-isopropyl-N-methylsulfamoyl benzamide structural motif. This specific structural similarity highlights a potential for shared binding interactions and pharmacological properties, even though their overall structures and targets differ. []

7. 4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (navitoclax) []

Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor used in combination with CDK5 inhibitors to synergistically inhibit cell growth and induce apoptosis in pancreatic cancer cell lines. []

Relevance: Navitoclax, like N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide, incorporates a sulfonamide group within its structure. While their overall structures and targets are different, the shared sulfonamide pharmacophore suggests a potential for similar chemical properties and reactivity. []

Properties

Product Name

N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide

IUPAC Name

2-methoxy-N-propan-2-yl-5-[[2-(pyrrolidine-1-carbonyl)phenyl]sulfamoyl]benzamide

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C22H27N3O5S/c1-15(2)23-21(26)18-14-16(10-11-20(18)30-3)31(28,29)24-19-9-5-4-8-17(19)22(27)25-12-6-7-13-25/h4-5,8-11,14-15,24H,6-7,12-13H2,1-3H3,(H,23,26)

InChI Key

KKBXJTPDHHGGGV-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3)OC

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.